molecular formula C42H42N28O14 B034203 Cucurbit[7]uril CAS No. 259886-50-5

Cucurbit[7]uril

Cat. No. B034203
M. Wt: 1163 g/mol
InChI Key: ZDOBFUIMGBWEAB-UHFFFAOYSA-N
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Description

Cucurbit7uril is a cyclic organic molecule that consists of seven glycoluril units connected by methylene bridges . It is a pharmaceutical excipient, which can be used in the fields of drug delivery, catalysis, and sensing .


Synthesis Analysis

Cucurbiturils are synthesized from urea and a dialdehyde (e.g., glyoxal) via a nucleophilic addition to give the intermediate glycoluril . This intermediate is condensed with formaldehyde to give hexamer cucurbit6uril above 110 °C . Decreasing the temperature of the reaction to between 75 and 90 °C can be used to access other sizes of cucurbiturils including CB5, CB7, CB8, and CB[10] .


Molecular Structure Analysis

Cucurbiturils are macrocyclic molecules made of glycoluril monomers linked by methylene bridges . The oxygen atoms are located along the edges of the band and are tilted inwards, forming a partly enclosed cavity . The dimensions of cucurbiturils are generally on the 10 Å size scale .


Chemical Reactions Analysis

Cucurbit7uril has been shown to have selectivity towards adsorbing a series of 14 molecules encompassing four hydrocarbons (C2H2, C2H4, C2H6, and CH4), diatomic molecules of halogens (F2 and Cl2), nitrogen oxides (NO2 and NO), carbon oxides (CO2 and CO), SO2, H2S, N2, and H2 .


Physical And Chemical Properties Analysis

Cucurbit7uril is able to form stable complexes with various guests, including drug molecules, amino acids and peptides, saccharides, dyes, hydrocarbons, perfluorinated hydrocarbons, and even high molecular weight guests such as proteins .

Scientific Research Applications

Pharmaceutical Excipient Potential

Cucurbit[7]uril (CB[7]) is recognized for its capacity to form host-guest complexes with various small molecules, offering improved drug properties. This characteristic suggests its potential use as a pharmaceutical excipient to enhance drug molecule properties like stability, solubility, and biological activities (Kuok et al., 2017).

Supramolecular Coordination Chemistry

Cucurbit[n]urils are noted for their molecular recognition capabilities in aqueous media, playing a significant role in the field of supramolecular coordination chemistry. They contribute to the development of complex architectures and aid in the synthesis of hybrid porous solids (Ni et al., 2013).

Role in Supramolecular Assemblies and Advanced Materials

Cucurbit[n]urils, due to their unique recognition properties, have become essential in various self-organizing and stimulus-controlled assemblies. They are also used in creating advanced materials and drug carriers (Masson et al., 2012).

Supramolecular Photocatalysis

Cucurbit[8]uril has been demonstrated to act as a supramolecular catalytic nanoreaction vessel, facilitating photodimerization of certain compounds in water, showcasing its potential in photocatalysis (Pemberton et al., 2010).

Recognition of Biomolecules

Cucurbit[n]urils exhibit high affinities and selectivities towards amino acids, peptides, and proteins in aqueous media, making them promising synthetic receptors for these biological targets (Urbach & Ramalingam, 2011).

Polymer and Material Science Applications

Cucurbit[8]uril's ability to simultaneously accommodate two guest molecules makes it unique, facilitating the construction of supramolecular polymers and micro/nanostructured polymer materials in various forms, including networks and hydrogels (Zou et al., 2018).

Extraction of Pesticides from Vegetables

Cucurbit[7]uril has been employed as a dispersant sorbent material in the extraction of certain pesticides from vegetables, demonstrating its selectivity and adsorption capability (Ran et al., 2021).

Direct Functionalization and Utilization

Cucurbit[n]uril's direct functionalization has been achieved, leading to derivatives with varied functional groups and applications, such as sensors and drug delivery systems (Jon et al., 2003).

Coordination with Metal Ions

Cucurbit[n]urils can coordinate with metal ions, forming complexes with potential applications in drug delivery, molecular devices, and new material development (Cong et al., 2010).

Organic Luminescent Materials

Cucurbit[n]urils are instrumental in creating tunable and smart organic luminescent materials in aqueous media and solid-state due to their macrocyclic-confinement effect (Nie et al., 2022).

Plasmonic Junctions for SERS

Gold nanoparticle assemblies utilizing cucurbit[n]urils as "glue" exhibit unique plasmonic properties and sensitivity, offering applications in Surface-Enhanced Raman Spectroscopy (SERS) (Taylor et al., 2011).

Safety And Hazards

Cucurbit7uril may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

3,5,8,10,13,15,18,20,23,25,28,30,33,35,36,38,40,42,46,48,50,52,54,56,58,60,62,64-octacosazadocosacyclo[30.3.3.36,7.311,12.316,17.321,22.326,27.22,36.231,38.13,35.15,8.110,13.115,18.120,23.125,28.130,33.140,46.142,64.148,50.152,54.156,58.160,62]heptacontane-39,41,43,44,45,47,49,51,53,55,57,59,61,63-tetradecone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H42N28O14/c71-29-43-1-44-16-18-48(30(44)72)4-52-20-22-56(34(52)76)8-60-24-26-64(38(60)80)12-68-28-27-67(41(68)83)11-63-25-23-59(37(63)79)7-55-21-19-51(33(55)75)3-47(29)17-15(43)45-2-46(16)32(74)50(18)6-54(20)36(78)58(22)10-62(24)40(82)66(26)14-70(28)42(84)69(27)13-65(25)39(81)61(23)9-57(21)35(77)53(19)5-49(17)31(45)73/h15-28H,1-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOBFUIMGBWEAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N2C3C4N(C2=O)CN5C6C7N(C5=O)CN8C9C2N(C8=O)CN5C8C%10N(C5=O)CN5C%11C%12N(C5=O)CN5C%13C%14N(C5=O)CN5C%15C(N1C5=O)N1CN3C(=O)N4CN6C(=O)N7CN9C(=O)N2CN8C(=O)N%10CN%11C(=O)N%12CN%13C(=O)N%14CN%15C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H42N28O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301316938
Record name Cucurbit[7]uril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301316938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1163.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cucurbit[7]uril

CAS RN

259886-50-5
Record name Cucurbit[7]uril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301316938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cucurbit[7]uril (CB[7]) hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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